molecular formula C12H10F3NO2S B13487045 Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate

Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate

Cat. No.: B13487045
M. Wt: 289.28 g/mol
InChI Key: MYXZJMQEKMDLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features an isothiocyanate group, a trifluoromethyl group, and a propanoate ester, making it a versatile molecule in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with methyl 3-bromopropanoate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isothiocyanate group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the study of enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate involves its interaction with biological molecules, particularly proteins. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, leading to the modification of protein function. This interaction can inhibit enzyme activity or alter protein-protein interactions, contributing to its bioactive properties.

Comparison with Similar Compounds

  • 4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethyl)phenyl isothiocyanate
  • 4-(Trifluoromethylthio)phenyl isocyanate

Comparison: Methyl 3-isothiocyanato-3-(4-(trifluoromethyl)phenyl)propanoate is unique due to the presence of both an isothiocyanate group and a propanoate ester, which provides additional reactivity and versatility compared to similar compounds. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C12H10F3NO2S

Molecular Weight

289.28 g/mol

IUPAC Name

methyl 3-isothiocyanato-3-[4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H10F3NO2S/c1-18-11(17)6-10(16-7-19)8-2-4-9(5-3-8)12(13,14)15/h2-5,10H,6H2,1H3

InChI Key

MYXZJMQEKMDLPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N=C=S

Origin of Product

United States

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